molecular formula C13H13NO5 B3374140 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxopyrrolidine-3-carboxylic acid CAS No. 1017417-35-4

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxopyrrolidine-3-carboxylic acid

Cat. No.: B3374140
CAS No.: 1017417-35-4
M. Wt: 263.25 g/mol
InChI Key: DZCRGLTUNQXRMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxopyrrolidine-3-carboxylic acid is a complex organic compound that features a unique structure combining a benzodioxin ring and a pyrrolidine carboxylic acid moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of polar aprotic solvents like N,N-dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the formation of the desired product .

Chemical Reactions Analysis

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, depending on the reaction conditions.

Common reagents and conditions used in these reactions include polar aprotic solvents, bases, and catalysts to ensure efficient and selective transformations .

Scientific Research Applications

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxopyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Research into its medicinal properties includes exploring its potential as an antibacterial, antifungal, or anticancer agent.

    Industry: The compound may find applications in the development of new materials, pharmaceuticals, and agrochemicals

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction processes .

Comparison with Similar Compounds

Similar compounds to 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxopyrrolidine-3-carboxylic acid include other benzodioxin derivatives and pyrrolidine carboxylic acids. Some notable examples are:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5/c15-12-9(13(16)17)3-4-14(12)8-1-2-10-11(7-8)19-6-5-18-10/h1-2,7,9H,3-6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZCRGLTUNQXRMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1C(=O)O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxopyrrolidine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxopyrrolidine-3-carboxylic acid
Reactant of Route 4
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxopyrrolidine-3-carboxylic acid
Reactant of Route 5
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxopyrrolidine-3-carboxylic acid
Reactant of Route 6
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxopyrrolidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.